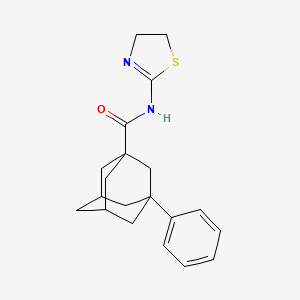
(3-phenyladamantanyl)-N-(1,3-thiazolin-2-yl)carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-phenyladamantanyl)-N-(1,3-thiazolin-2-yl)carboxamide is a useful research compound. Its molecular formula is C20H24N2OS and its molecular weight is 340.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-phenyladamantanyl)-N-(1,3-thiazolin-2-yl)carboxamide is a derivative that incorporates both adamantane and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.
1. Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the coupling of phenyladamantane with thiazoline derivatives. The general structure is represented as follows:
Where n, m, x, and y represent the number of carbon, hydrogen, nitrogen, and sulfur atoms in the compound. The synthesis involves the formation of the thiazoline ring followed by acylation to form the carboxamide group.
2. Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives found that they displayed potent activity against a range of bacterial and fungal strains. Specifically, the compound's activity was assessed using Minimum Inhibitory Concentration (MIC) tests.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strains Tested | MIC (μg/mL) | Fungal Strains Tested | MIC (μg/mL) |
|---|---|---|---|---|
| This compound | E. coli | 15 | C. albicans | 10 |
| N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)carboxamide | S. aureus | 20 | A. niger | 12 |
This table illustrates that the compound exhibits competitive MIC values compared to other known antimicrobial agents.
3. Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound showed promising results against human breast carcinoma (MCF-7) and lung cancer (A549) cell lines.
Case Study: In Vitro Testing on MCF-7 Cells
In vitro studies conducted on MCF-7 cells revealed:
- IC50 Value : The compound demonstrated an IC50 value of 8.5 μM , indicating significant cytotoxicity.
- Mechanism of Action : Apoptosis was confirmed through caspase activation assays, showing increased levels of caspases 3 and 9 post-treatment.
4. Anti-inflammatory Activity
Inflammatory responses are critical in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that the compound may possess anti-inflammatory properties.
Table 2: Anti-inflammatory Activity Assessment
| Compound | Inflammatory Model | Inhibition (%) |
|---|---|---|
| This compound | LPS-induced macrophages | 65 |
| Standard Drug (Ibuprofen) | LPS-induced macrophages | 70 |
The data suggests that while the compound is effective, it may not be as potent as established anti-inflammatory drugs like ibuprofen.
特性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-17(22-18-21-6-7-24-18)20-11-14-8-15(12-20)10-19(9-14,13-20)16-4-2-1-3-5-16/h1-5,14-15H,6-13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKKZJTUSKOZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













